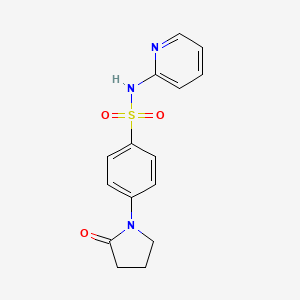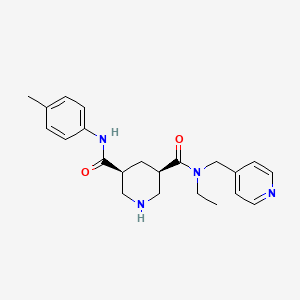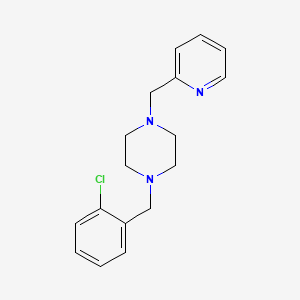![molecular formula C12H24N2O3 B5633315 (8-isopropyl-1-oxa-4,8-diazaspiro[4.5]decane-3,3-diyl)dimethanol](/img/structure/B5633315.png)
(8-isopropyl-1-oxa-4,8-diazaspiro[4.5]decane-3,3-diyl)dimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Spirocyclic compounds, analogous to "(8-isopropyl-1-oxa-4,8-diazaspiro[4.5]decane-3,3-diyl)dimethanol," are synthesized using various strategies. A notable approach involves the use of enantiomerically pure homopropargylic alcohols derived from epoxide openings, which are then transformed through alkyne carboxylation and subsequent cyclization steps (Schwartz et al., 2005). This method emphasizes the creation of spiroacetal structures, showcasing the flexibility and stereochemical control achievable in synthesizing complex spirocyclic frameworks.
Molecular Structure Analysis
The molecular structure of spirocyclic compounds is often elucidated using techniques like X-ray crystallography, which provides insights into their stereochemistry and conformation. The synthesis of oxaspirocyclic compounds and subsequent crystallographic analysis reveal the presence of intra- and intermolecular hydrogen bonds and π-π stacking interactions, crucial for understanding the compound's reactivity and potential binding properties (Jiang & Zeng, 2016).
Chemical Reactions and Properties
Spirocyclic compounds exhibit varied reactivity patterns, influenced by their cyclic frameworks and functional groups. For instance, 8-oxa-1,4-dithiaspiro[4.5]decane derivatives demonstrate enhanced reactivity in specific organic transformations, such as the Castagnoli-Cushman reaction with imines, highlighting the influence of spirocyclic structure on chemical reactivity (Rashevskii et al., 2020).
Wirkmechanismus
While the mechanism of action for this specific compound is not available, similar compounds have been used as FGFR4 inhibitors for the treatment of hepatocellular carcinoma, as inhibitors of the vanin-1 enzyme, which plays an important role in metabolism and inflammation, and as 17β-HSD1 inhibitors in the treatment or prevention of diseases or disorders associated with steroid hormones .
Safety and Hazards
Eigenschaften
IUPAC Name |
[3-(hydroxymethyl)-8-propan-2-yl-1-oxa-4,8-diazaspiro[4.5]decan-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-10(2)14-5-3-12(4-6-14)13-11(7-15,8-16)9-17-12/h10,13,15-16H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXJTKRCPATEDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2(CC1)NC(CO2)(CO)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2-(2,3-dihydro-1H-inden-1-yl)-N-methylacetamide](/img/structure/B5633240.png)

![N-{3-[3-allyl-3-(hydroxymethyl)-1-piperidinyl]-3-oxopropyl}-N-methylmethanesulfonamide](/img/structure/B5633257.png)
![3-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5633264.png)
![4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5633271.png)

![1-cyclopentyl-N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5633283.png)
![N-{rel-(3R,4S)-1-[(2-amino-5-pyrimidinyl)methyl]-4-cyclopropyl-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5633285.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-ethyl-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5633297.png)
![2-[(3-chlorobenzyl)thio]-N-2-naphthylacetamide](/img/structure/B5633308.png)


![N-[2-(4-biphenylyl)-2-oxoethyl]-4-methylbenzamide](/img/structure/B5633317.png)
